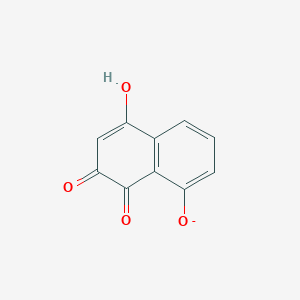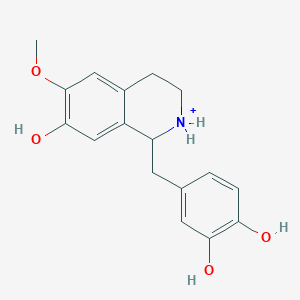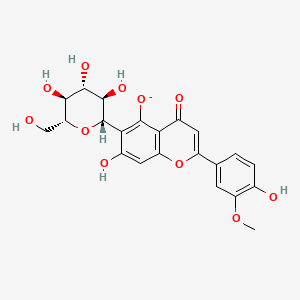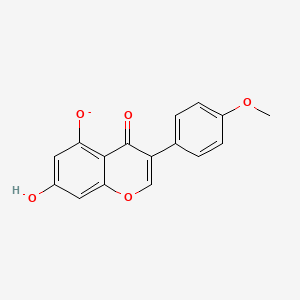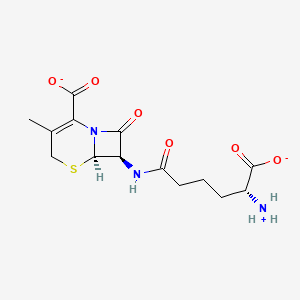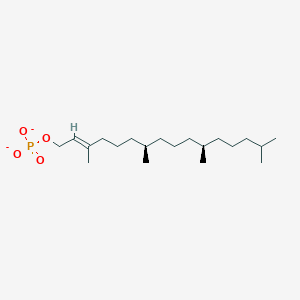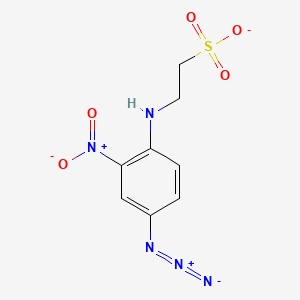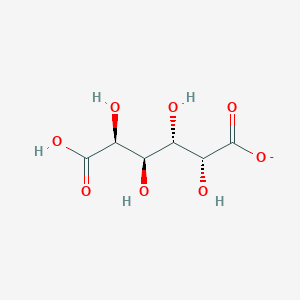
Dasyscyphin E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dasyscyphin E is a natural product found in Dasyscyphella nivea with data available.
Aplicaciones Científicas De Investigación
Synthesis and Antifungal Properties
Dasyscyphin E, a sesquiterpene quinol, has been synthesized from various sources such as cupressic acid and trans-communic acid. This synthesis is significant due to its potential antifungal properties. The synthesis involves key steps like oxidative degradation, diastereoselective α-methylation, and intramolecular aldol condensation (Fernández et al., 2017); (Jiménez et al., 2017).
Antimicrobial and Cytotoxic Properties
This compound, along with other dasyscyphin-type terpenoids, has shown inhibitory effects on the germination of conidia of Magnaporthe grisea, a plant pathogen. This discovery points towards its potential use in addressing plant diseases (Liermann et al., 2008). Furthermore, dasyscyphins, including this compound, have been identified with cytotoxic activities against various mammalian cell lines, suggesting their potential in cancer research (Rojas de la Parra et al., 2006).
Antiviral Properties
This compound has also demonstrated antiviral properties. For example, dasyscyphin C (a related compound) extracted from Eclipta prostrata has shown effectiveness against fish nodavirus in vitro, indicating potential applications in aquaculture and fish health management (Krishnan et al., 2010).
Potential in Treating Leishmaniasis
Dasyscyphin C, closely related to this compound, has exhibited leishmanicidal activity, particularly against Leishmania major promastigotes. This suggests a potential role for this compound in the treatment of leishmaniasis, a tropical parasitic disease (Khanna et al., 2009).
Propiedades
Fórmula molecular |
C22H32O2 |
|---|---|
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
(4S,4aR,6aS,11aR,11bR)-4-(hydroxymethyl)-4,6a,8,11b-tetramethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluoren-7-ol |
InChI |
InChI=1S/C22H32O2/c1-14-6-7-15-12-17-21(3)10-5-9-20(2,13-23)16(21)8-11-22(17,4)18(15)19(14)24/h6-7,16-17,23-24H,5,8-13H2,1-4H3/t16-,17+,20+,21-,22-/m0/s1 |
Clave InChI |
QLLVZMNPEACNBC-HFQQBTNDSA-N |
SMILES isomérico |
CC1=C(C2=C(C[C@H]3[C@@]2(CC[C@@H]4[C@@]3(CCC[C@]4(C)CO)C)C)C=C1)O |
SMILES canónico |
CC1=C(C2=C(CC3C2(CCC4C3(CCCC4(C)CO)C)C)C=C1)O |
Sinónimos |
dasyscyphin E |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



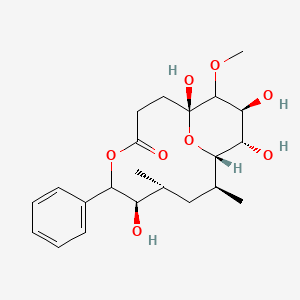
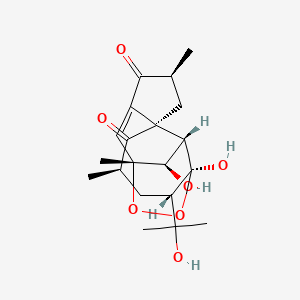

![2-O-[(2E,4S)-2,4-dimethyldocos-2-enoyl]-3-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1264259.png)
